molecular formula C26H37N3O2 B11095465 4-(Decyloxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide

4-(Decyloxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide

Cat. No.: B11095465
M. Wt: 423.6 g/mol
InChI Key: NJKJAKMRNMOJME-SZXQPVLSSA-N
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Description

4-(Decyloxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a dimethylamino group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-(dimethylamino)benzaldehyde, which is then reacted with 4-(decyloxy)benzohydrazide under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)-2-hydroxyphenyl (phenyl)methanone oxime: Similar in structure but with different functional groups.

    4-(Decyloxy)benzaldehyde: Shares the decyloxy group but lacks the hydrazide moiety.

Uniqueness

4-(Decyloxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H37N3O2

Molecular Weight

423.6 g/mol

IUPAC Name

4-decoxy-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C26H37N3O2/c1-4-5-6-7-8-9-10-11-20-31-25-18-14-23(15-19-25)26(30)28-27-21-22-12-16-24(17-13-22)29(2)3/h12-19,21H,4-11,20H2,1-3H3,(H,28,30)/b27-21+

InChI Key

NJKJAKMRNMOJME-SZXQPVLSSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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